Cas no 21784-73-6 (4-Iodo-2-nitrophenol)
4-Iodo-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-2-nitrophenol
- Phenol, 4-iodo-2-nitro-
- 2-nitro-4-iodophenol
- 4-hydroxy-3-nitroiodobenzene
- 4-iodo-2-nitro-phenol
- 4-iodonitrophenol
- 4-Jod-2-nitro-1-hydroxy-benzol
- 4-Jod-2-nitro-phenol
- AC1L454T
- AK137699
- Ambap
- CTK1A7032
- KB-242429
- QC-8618
- SureCN4700495
- EN300-128819
- DTXSID10176189
- C6H4INO3
- FT-0736328
- MFCD00466297
- SCHEMBL19113276
- CS-0202570
- 21784-73-6
- s10840
- RHWDEIXKHGCDOG-UHFFFAOYSA-N
- SCHEMBL4700495
- AKOS022172354
- AS-19189
- A878926
- DB-184960
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- MDL: MFCD00466297
- Inchi: 1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
- InChI Key: RHWDEIXKHGCDOG-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 264.92312
- Monoisotopic Mass: 264.92359g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 63.37
4-Iodo-2-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I706425-50mg |
4-Iodo-2-nitrophenol |
21784-73-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706425-100mg |
4-Iodo-2-nitrophenol |
21784-73-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I706425-500mg |
4-Iodo-2-nitrophenol |
21784-73-6 | 500mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | OR400220-1g |
4-Iodo-2-nitrophenol |
21784-73-6 | 1g |
£15.00 | 2025-02-20 | ||
| Apollo Scientific | OR400220-5g |
4-Iodo-2-nitrophenol |
21784-73-6 | 5g |
£57.00 | 2025-02-20 | ||
| Apollo Scientific | OR400220-10g |
4-Iodo-2-nitrophenol |
21784-73-6 | 10g |
£166.00 | 2023-04-17 | ||
| abcr | AB487257-1 g |
4-Iodo-2-nitrophenol |
21784-73-6 | 1g |
€172.00 | 2023-04-20 | ||
| abcr | AB487257-5 g |
4-Iodo-2-nitrophenol |
21784-73-6 | 5g |
€270.80 | 2023-04-20 | ||
| abcr | AB487257-10 g |
4-Iodo-2-nitrophenol |
21784-73-6 | 10g |
€419.80 | 2023-04-20 | ||
| AK Scientific | X5204-250mg |
4-Iodo-2-nitrophenol |
21784-73-6 | >99% (GC) | 250mg |
$40 | 2023-01-29 |
4-Iodo-2-nitrophenol Suppliers
4-Iodo-2-nitrophenol Related Literature
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1. CLVII.—The iodination of o-nitrophenolHerbert Henry Hodgson J. Chem. Soc. 1927 1141
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2. 265. The kinetics of the reduction of aromatic iodo-compounds by hydriodic acid in solutionV. Gold,Mary Whittaker J. Chem. Soc. 1951 1184
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Kenneth C. Roberts,Charles G. M. de Worms,Hilda B. Clark J. Chem. Soc. 1935 196
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4. Formula index
Additional information on 4-Iodo-2-nitrophenol
4-Iodo-2-Nitrophenol: A Comprehensive Overview
4-Iodo-2-nitrophenol, also known by its CAS number 21784-73-6, is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of an iodine atom at the para position and a nitro group at the meta position relative to the hydroxyl group on the phenol ring. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in research and development.
The synthesis of 4-iido-2-nitrophenol involves a series of carefully controlled reactions, often starting from phenol derivatives. One common approach is through the use of electrophilic substitution reactions, where the nitration and iodination steps are strategically optimized to achieve the desired regioselectivity. Recent advancements in catalytic systems and reaction conditions have enabled higher yields and better control over the product quality, which is crucial for its application in specialized fields such as pharmaceuticals and agrochemicals.
In terms of chemical properties, 4-iido-2-nitrophenol exhibits a high degree of stability under normal conditions, though it can undergo various transformations under specific reaction conditions. The nitro group is known for its strong electron-withdrawing effect, which significantly influences the reactivity of the molecule. This property makes it a valuable intermediate in the synthesis of more complex organic compounds, particularly those with aromatic systems. Additionally, the presence of the hydroxyl group introduces some degree of polarity to the molecule, enhancing its solubility in polar solvents.
The application of 4-iido-2-nitrophenol spans across multiple industries. In pharmaceutical research, it serves as a key intermediate in the development of bioactive compounds with potential therapeutic applications. For instance, recent studies have explored its role in anti-inflammatory and antioxidant pathways, suggesting its potential as a precursor for drugs targeting chronic diseases. Furthermore, in agrochemicals, this compound has been investigated for its pesticidal properties, particularly against certain fungal pathogens.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 4-iido-2-nitrophenol. Quantum mechanical calculations have revealed that the electronic distribution within the molecule plays a critical role in determining its reactivity towards nucleophilic and electrophilic attack. These findings have been instrumental in designing more efficient synthetic routes and predicting the behavior of related compounds.
In conclusion, 4-iido-2-nitrophenol, with its unique combination of functional groups and versatile chemical properties, continues to be a focal point in scientific research. Its applications are diverse, ranging from pharmaceuticals to agrochemicals, and ongoing studies promise further discoveries that could expand its utility even further. As researchers continue to explore its potential, this compound stands as a testament to the ever-evolving nature of chemical science.
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